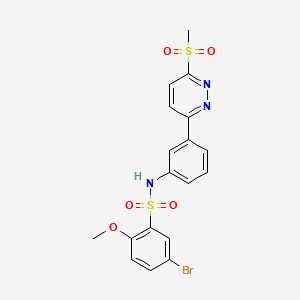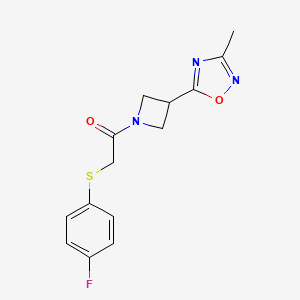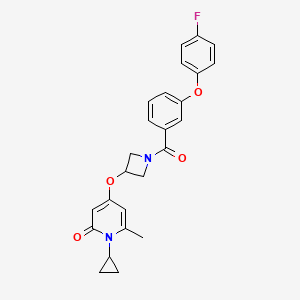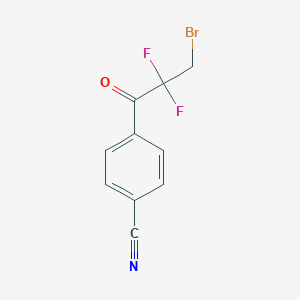
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Practical Synthesis of Low-Density Lipoprotein Receptor Upregulator
The paper titled "Practical Synthesis of Low-Density Lipoprotein Receptor Upregulator, N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4- carboxamide" discusses a more efficient method for synthesizing a compound that acts as an upregulator of the LDL receptor. The synthesis begins with the alkylation of 4-aminopyridine with 3-phenylpropylbromide, followed by a reduction process that yields 1-(3-Phenylpropyl)piperidin-4-amine with a 71% yield. The use of bases such as KOH and NaOMe in the reduction step is noted to increase the yield of the desired product. The final step involves the amidation of 5-thia-1,8b-diazaacenaphthylene-4-carboxylic acid with the primary amine to produce the target compound with a high yield of 94% .
Design, Synthesis, and Pharmacological Evaluation of Arylpiperazine Derivatives
The second paper, "Design, synthesis and pharmacological evaluation of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxy-propyl]-3,3-diphenylpyrrolidin-2-one derivatives with antiarrhythmic, antihypertensive, and alpha-adrenolytic activity," presents a series of novel arylpiperazines. These compounds were synthesized and evaluated for their affinity for alpha(1)- and alpha(2)-adrenoceptors, as well as their antiarrhythmic and antihypertensive activities. The study found that specific substitutions on the phenyl piperazinyl fragment were crucial for activity. One compound, in particular, showed high affinity for alpha(1)-AR and demonstrated significant antiarrhythmic activity in an adrenaline-induced arrhythmia model in rats. The compounds also showed the ability to decrease systolic and diastolic pressure in normotensive anaesthetized rats, with effects lasting over an hour. Preliminary molecular modeling was used to explore the structure-activity relationship of these compounds .
Analysis of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
While the provided papers do not directly discuss the compound "this compound," they do provide insights into the synthesis and pharmacological evaluation of related compounds. The synthesis methods described in the first paper could potentially be adapted for the synthesis of the compound , considering the structural similarities in the piperidine-based framework . The pharmacological evaluations in the second paper suggest that modifications to the piperazine moiety can significantly impact the binding affinity to adrenoceptors and the resulting biological activities, which could be relevant for the analysis of the target compound's potential pharmacological properties .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Mandala et al. (2013) focused on the synthesis of novel compounds closely related to the chemical structure , exhibiting significant antibacterial and antifungal activity. These compounds were tested against various pathogens, indicating the potential use of such chemicals in developing new antimicrobial agents. The study also involved molecular docking to understand the interaction with target proteins, suggesting the broader applicability of these compounds in medical chemistry and drug development (Mandala et al., 2013).
Phenylpropanoid Synthesis
Research by Wang et al. (2011) developed a one-pot process for preparing phenylpropanoid esters, which are crucial in medicinal chemistry. This research highlighted a new method that avoids environmental hazards associated with traditional esterification, presenting a cleaner and more efficient approach to synthesizing important chemical intermediates that could include structures similar to 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one (Wang et al., 2011).
Electrooxidative Cyclization
The work of Okimoto et al. (2012) on the electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group could be related to the pathways involved in synthesizing compounds with similar backbones to the chemical . This method provides a novel route to synthesize cyclic compounds, which could be critical in the development of new pharmacologically active molecules (Okimoto et al., 2012).
Antimicrobial Phenylpropanoids
A study on Piper sarmentosum by Masuda et al. (1991) isolated new phenylpropanoids with antimicrobial activity. This research could provide a natural product basis for the synthesis and application of compounds similar to this compound in combating microbial infections (Masuda et al., 1991).
Alpha(1)-Adrenoceptor Antagonists
The design and synthesis of compounds targeting alpha(1)-adrenoceptors by Betti et al. (2002) could imply potential applications of similar structures in developing new treatments for conditions mediated by these receptors, such as hypertension or prostatic hypertrophy. This research signifies the importance of structural diversity in medicinal chemistry for targeting specific receptors (Betti et al., 2002).
Propriétés
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-12-20-13-18(21-17)25-16-8-5-11-22(14-16)19(23)10-9-15-6-3-2-4-7-15/h2-4,6-7,12-13,16H,5,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHPBNMESVOQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)
![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)



![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517160.png)

![N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517166.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole](/img/structure/B2517167.png)
![N-(4-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517168.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2517172.png)

![1-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2517175.png)
